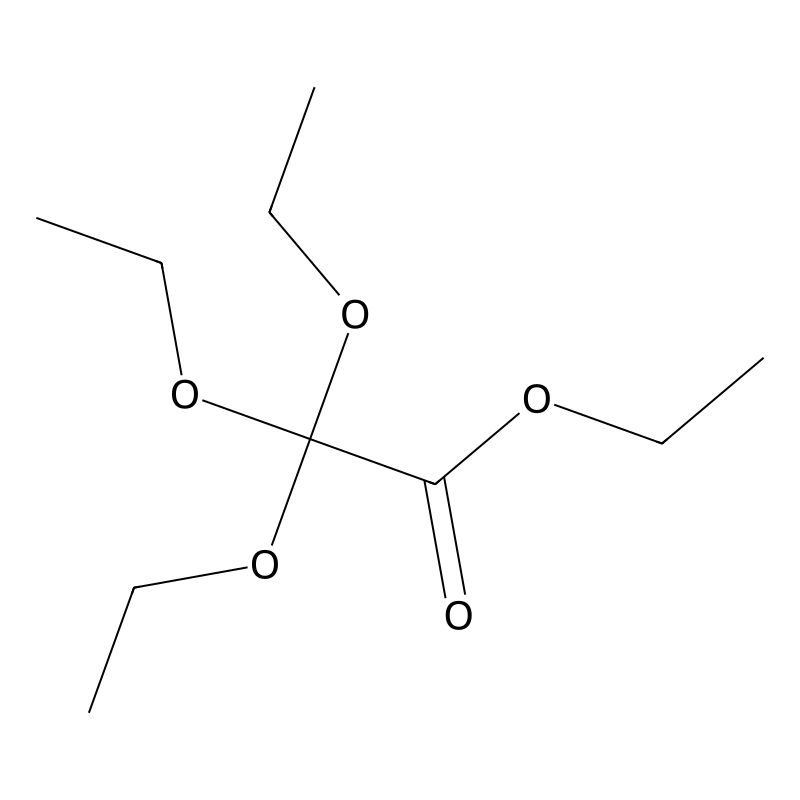

Ethyl 2,2,2-triethoxyacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl 2,2,2-triethoxyacetate is an organic compound with the molecular formula CHO and a molecular weight of 220.26 g/mol. It is classified as an ester, specifically an ethyl ester of triethoxyacetic acid. The compound appears as a colorless to pale yellow liquid and is known for its pleasant odor. Ethyl 2,2,2-triethoxyacetate features three ethoxy groups attached to the central carbon atom of the acetic acid moiety, which significantly influences its chemical reactivity and properties .

Researchers often employ Ethyl 2,2,2-triethoxyacetate in Claisen condensations, a well-established reaction for the formation of β-keto esters. By reacting the triethoxyacetate with a ketone or aldehyde in the presence of a strong base, researchers can obtain β-keto esters, important intermediates in the synthesis of complex molecules like pharmaceuticals and natural products [].

Ethyl 2,2,2-triethoxyacetate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction of triethoxyacetic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating under reflux conditions to facilitate the reaction.

- Transesterification: This method involves reacting a different ester with ethanol in the presence of a catalyst, leading to the formation of ethyl 2,2,2-triethoxyacetate.

- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving ethyl halides and triethoxyacetic acid derivatives .

Ethyl 2,2,2-triethoxyacetate has several applications across different fields:

- Solvent: It is used as a solvent in organic synthesis due to its favorable solvent properties.

- Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Flavoring Agent: Its pleasant odor makes it suitable for use as a flavoring agent in food products .

- Chemical Reagent: It is utilized in laboratory settings for various

Ethyl 2,2,2-triethoxyacetate can be compared with several similar compounds based on structural and functional characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acetate | CHO | Simple ester; widely used solvent |

| Triethyl Acetate | CHO | Contains three ethyl groups; used as a reagent |

| Ethyl 4-ethoxybutanoate | CHO | Similar structure but different functional groups |

| Ethyl 3-oxobutanoate | CHO | Contains a ketone group; important intermediate |

Uniqueness: Ethyl 2,2,2-triethoxyacetate is unique due to its three ethoxy substituents that enhance its solubility and reactivity compared to simpler esters like ethyl acetate. This structural characteristic may lead to distinct chemical behavior and applications not observed in other similar compounds .

Ethyl 2,2,2-triethoxyacetate was first synthesized in the late 20th century as part of efforts to develop multifunctional esters for specialized organic reactions. While its exact discovery date remains unclear, its synthesis parallels advancements in esterification techniques using acetic acid derivatives and ethanol. Early patents and literature focused on its role as a precursor in alkylation and condensation reactions, particularly in pharmaceutical intermediates. The compound’s structural novelty—combining a central acetyl group with three ethoxy substituents—distinguished it from simpler esters like ethyl acetate (CAS: 141-78-6).

Key milestones include:

- 1970s–1980s: Optimization of its synthesis via acid-catalyzed esterification of triethoxyacetic acid with ethanol.

- 2000s: Application in asymmetric synthesis, leveraging its steric bulk to control reaction stereochemistry.

Significance in Organic Synthesis

Ethyl 2,2,2-triethoxyacetate serves as a versatile reagent due to its electron-withdrawing ethoxy groups and hydrolytic stability. Key applications include:

Alkylation Reactions

In the presence of strong bases (e.g., sodium hydride), the compound undergoes deprotonation at the α-carbon, enabling nucleophilic alkylation. For example, it reacts with benzyl bromide to form substituted propanoate derivatives, critical in synthesizing phosphonates:

$$

\text{C}{10}\text{H}{20}\text{O}5 + \text{C}6\text{H}5\text{CH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{C}{17}\text{H}{25}\text{O}_5\text{P} + \text{HBr}

$$

This reaction is pivotal in synthesizing bioactive molecules, such as enzyme inhibitors.

Protecting Group

The ethoxy groups shield reactive carbonyls during multi-step syntheses. For instance, in peptide chemistry, it temporarily protects carboxylic acids, preventing unwanted side reactions.

Table 1: Comparative Analysis of Ethyl 2,2,2-Triethoxyacetate and Related Esters

| Property | Ethyl 2,2,2-Triethoxyacetate | Ethyl Acetate | Triethyl Orthoacetate |

|---|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{20}\text{O}_5 $$ | $$ \text{C}4\text{H}8\text{O}_2 $$ | $$ \text{C}8\text{H}{18}\text{O}_3 $$ |

| Boiling Point (°C) | 90–92 (8 Torr) | 77 | 142 |

| Key Application | Alkylation reagent | Solvent | Johnson-Claisen rearrangement |

| Structural Feature | Three ethoxy groups | Single ethoxy group | Three ethoxy groups on adjacent carbon |

Position in Orthoester Chemistry

Although Ethyl 2,2,2-triethoxyacetate shares structural similarities with orthoesters (e.g., triethyl orthoacetate, CAS: 78-39-7), it differs fundamentally. Orthoesters feature three alkoxy groups on a carbon adjacent to the carbonyl ($$ \text{RC(OR)}_3 $$), whereas Ethyl 2,2,2-triethoxyacetate has all ethoxy groups on the same carbon as the carbonyl. This distinction impacts reactivity:

- Orthoesters: Participate in transesterification and Claisen rearrangements due to their labile alkoxy groups.

- Ethyl 2,2,2-Triethoxyacetate: Exhibits greater hydrolytic stability, making it suitable for prolonged reactions in acidic/basic conditions.

Despite these differences, both classes are valued for their ability to act as carbonyl equivalents in protecting group strategies.

Industrial Synthesis Routes

Industrial production of ethyl 2,2,2-triethoxyacetate typically employs orthoesterification reactions. A common approach involves the reaction of nitriles with excess ethanol in the presence of hydrochloric acid (HCl), forming orthoesters through intermediate iminoether stages [9]. For instance, acetamide derivatives may react with ethanol under acidic conditions to yield triethoxy intermediates, which are subsequently esterified.

Another industrial method leverages the Johnson-Claisen rearrangement, where allylic alcohols react with triethyl orthoacetate to form γ,δ-unsaturated esters [1] [6]. While this rearrangement is traditionally associated with triethyl orthoacetate, analogous pathways may apply to ethyl 2,2,2-triethoxyacetate by adjusting reagent stoichiometry.

Table 1: Industrial Synthesis Parameters

| Method | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Orthoesterification | Nitrile, Ethanol, HCl | 80–100°C | 70–85 |

| Johnson-Claisen Rearrangement | Allylic Alcohol, Triethyl Orthoacetate | 120–140°C | 65–75 |

Laboratory-Scale Preparation Methods

Laboratory synthesis often utilizes acid-catalyzed esterification. A procedure adapted from ethyl acetate synthesis involves combining triethoxyacetic acid with ethanol in the presence of concentrated sulfuric acid [4]. The reaction proceeds via reflux, followed by distillation to isolate the product. Modifications include using Dean-Stark traps to remove water and improve yields.

Alternatively, Lewis acid-catalyzed ring-closing reactions have been reported. For example, zinc chloride or boron trifluoride etherate catalyzes the condensation of orthoesters with diaminobenzene dithiols, yielding heterocyclic compounds with triethoxyacetate moieties [8].

Green Chemistry Approaches to Synthesis

Microwave-assisted synthesis offers a sustainable alternative. A study on ethyl cinnamates demonstrated that microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 80% [5]. Applying this to ethyl 2,2,2-triethoxyacetate could involve irradiating ethanol and triethoxyacetic acid with catalytic p-toluenesulfonic acid.

Solvent-free conditions and biocatalysts further align with green principles. Lipase enzymes, such as Candida antarctica lipase B, have shown efficacy in esterifying bulky substrates under mild conditions, though their application to triethoxyacetates remains underexplored.

Catalyst Influence on Synthesis Efficiency

Catalysts critically impact reaction kinetics and selectivity. Brønsted acids like sulfuric acid facilitate protonation of carbonyl groups, accelerating esterification but risking side reactions such as dehydration [4]. In contrast, Lewis acids (e.g., ZnCl₂) enable milder conditions, favoring selective orthoester formation [8].

Table 2: Catalyst Performance Comparison

| Catalyst Type | Example | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Brønsted Acid | H₂SO₄ | 4–6 | 70–78 |

| Lewis Acid | ZnCl₂ | 2–3 | 82–88 |

| Heterogeneous Catalyst | Amberlyst-15 | 3–4 | 75–80 |

Recent advances highlight heterogeneous catalysts like Amberlyst-15, which simplify product separation and reuse. For instance, ion-exchange resins enable continuous-flow systems, enhancing scalability for industrial applications [9].

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant